4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS 283610-65-1) is a synthetic heterocyclic compound belonging to the 1,5-benzodiazepine class, characterized by a fused benzene and diazepine ring system with a 4-methoxyphenyl substituent at the 4-position. Its molecular formula is C₁₆H₁₆N₂O with a molecular weight of 252.31 g/mol.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 283610-65-1
Cat. No. B1624252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
CAS283610-65-1
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2
InChIInChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3
InChIKeyDZBSMRWHLYTOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS 283610-65-1): Chemical Identity and Procurement Baseline


4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS 283610-65-1) is a synthetic heterocyclic compound belonging to the 1,5-benzodiazepine class, characterized by a fused benzene and diazepine ring system with a 4-methoxyphenyl substituent at the 4-position . Its molecular formula is C₁₆H₁₆N₂O with a molecular weight of 252.31 g/mol . Unlike the clinically predominant 1,4-benzodiazepines (e.g., diazepam), 1,5-benzodiazepines exhibit distinct pharmacological profiles, and certain derivatives have been investigated as ion channel modulators, particularly as Kv1.5 (IKur) channel blockers for atrial fibrillation [1]. This compound is primarily offered as a research chemical and synthetic intermediate, with commercial availability typically at purities of ≥95% .

Why 1,5-Benzodiazepine Analogs Cannot Be Interchanged: The Substitution-Dependent Selectivity Problem


Within the 1,5-benzodiazepine scaffold, the nature and position of aryl substituents profoundly influence ion channel selectivity and pharmacokinetic behavior. The 4-(4-methoxyphenyl) moiety introduces distinct electronic (electron-donating methoxy group) and lipophilic characteristics compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl analogs . Patent data on related 1,5-benzodiazepines demonstrate that even minor substituent changes can shift selectivity between Kv1.5 (IKur) and GIRK1/4 (IKACh) channels, altering both therapeutic potential and off-target risk [1]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific substitution pattern directly determines the compound's suitability as a selective pharmacological probe, a synthetic intermediate for lead optimization, or an impurity reference standard.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine Against Key Analogs


Predicted Lipophilicity (clogP) Differentiation Against 4-Phenyl and 4-(4-Chlorophenyl) Analogs

The 4-methoxy substituent in the target compound increases hydrogen bond acceptor capacity and modulates lipophilicity relative to unsubstituted and halogenated analogs. Calculated logP (clogP) for 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is approximately 3.1, compared to approximately 3.8 for the 4-phenyl analog and approximately 4.4 for the 4-(4-chlorophenyl) analog . This reduction in lipophilicity is consistent with the electron-donating and polar characteristics of the methoxy group and may translate into improved aqueous solubility and altered membrane partitioning behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Substituent Effects: Hammett σp Constant Comparison for 4-Methoxy vs. 4-Chloro and 4-Methyl Analogs

The electron-donating methoxy group (σp = -0.27) imparts distinct electronic properties to the benzodiazepine core compared to electron-withdrawing (4-Cl, σp = +0.23) or weakly donating (4-CH₃, σp = -0.17) substituents [1]. This influences the electron density of the imine and amine nitrogens in the diazepine ring, potentially modulating both basicity and coordination chemistry. In the context of Kv1.5 channel blockers, the 4-methoxyphenyl substitution is associated with reduced hERG affinity relative to 4-chlorophenyl analogs in certain 1,5-benzodiazepine series [2].

Electronic effects QSAR Structure-activity relationships

Commercial Purity and Availability Profile vs. 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS 283610-65-1) is commercially available at a minimum purity of 95% (typically 98%) from multiple specialist chemical suppliers . In contrast, the structurally related 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 75220-77-8) is less widely stocked and frequently requires custom synthesis . The 4-substituted regioisomer also benefits from clearer analytical characterization data, including reported boiling point (406.97°C at 760 mmHg) and density (1.148 g/cm³) , which are not uniformly reported for the 2,4-disubstituted analog.

Procurement Purity specifications Commercial availability

Regioisomeric Identity Confirmation: 4-Substituted vs. 2-Substituted 1,5-Benzodiazepine Scaffold Distinction

The target compound is unambiguously the 4-substituted regioisomer (2,3-dihydro-4-(4-methoxyphenyl)-1H-1,5-benzodiazepine), as confirmed by IUPAC nomenclature and InChI string (InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3) . This distinguishes it from 2-substituted analogs such as 2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine. In 1,5-benzodiazepine chemistry, the 4-position is directly conjugated with the imine nitrogen (N5), making this regioisomer particularly relevant for metal coordination studies and as a precursor for further functionalization at the 2-position [1].

Regiochemistry Structural elucidation Synthetic intermediate

Procurement-Relevant Application Scenarios for 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine


Selective IKur/Kv1.5 Channel Probe Development in Atrial Fibrillation Research

Based on patent disclosures of 1,5-benzodiazepine Kv1.5 blockers, this compound's 4-methoxyphenyl substitution pattern (σp = -0.27) is predicted to reduce hERG affinity compared to 4-chlorophenyl analogs [1]. Researchers developing atrial-selective antiarrhythmic agents can use this scaffold as a starting point for further optimization, leveraging the established commercial availability (≥95% purity) and characterized physicochemical properties (clogP ≈ 3.1) .

Synthetic Intermediate for 2-Functionalized 1,5-Benzodiazepine Libraries

The unambiguous 4-substitution pattern leaves the 2-position available for further derivatization, making this compound a strategic building block for synthesizing 2,4-disubstituted libraries. The documented density (1.148 g/cm³) and boiling point (406.97°C) facilitate handling and reaction planning . The methoxy group can also serve as a protecting group or be demethylated to the phenolic analog for additional functionalization.

Analytical Reference Standard for Impurity Profiling of 1,5-Benzodiazepine APIs

With its defined regioisomeric identity confirmed by InChI and systematic nomenclature [1], this compound is suitable as an impurity reference marker during the development and quality control of 1,5-benzodiazepine-based active pharmaceutical ingredients. Its commercial availability at ≥95% purity meets the requirements for use as a secondary reference standard in HPLC method development.

Physicochemical Property Benchmarking in Benzo-Fused Heterocycle Lead Optimization

The measured and predicted property set (clogP ≈ 3.1, MW 252.31, 1 H-bond acceptor from methoxy) positions this compound within favorable drug-like space . Medicinal chemistry teams can benchmark this scaffold against 4-phenyl (clogP ≈ 3.8) and 4-(4-chlorophenyl) (clogP ≈ 4.4) analogs to assess the impact of substituent polarity on solubility, permeability, and metabolic stability during hit-to-lead campaigns.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.